molecular formula C24H30N4O2S2 B12011819 (5Z)-3-butyl-5-[[2-(3,5-dimethylpiperidin-1-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

(5Z)-3-butyl-5-[[2-(3,5-dimethylpiperidin-1-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B12011819
M. Wt: 470.7 g/mol
InChI Key: SHKUEBLCGJTJTK-UNOMPAQXSA-N
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Description

(5Z)-3-butyl-5-[[2-(3,5-dimethylpiperidin-1-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a chemically synthesized small molecule identified by its unique structure, which integrates a rhodanine-thiazolidinone scaffold. This compound is of significant interest in medicinal chemistry and drug discovery research, particularly as a potential inhibitor of protein kinases. Its molecular design suggests it may target specific kinase signaling pathways. Structural analogs of this chemotype have been studied in the context of kinase inhibition , and the presence of the rhodanine moiety is a common feature in compounds screened for diverse biological activities. Researchers can utilize this molecule as a key chemical tool for probing cellular processes, high-throughput screening assays , and structure-activity relationship (SAR) studies to optimize potency and selectivity for specific therapeutic targets. This product is intended for Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C24H30N4O2S2

Molecular Weight

470.7 g/mol

IUPAC Name

(5Z)-3-butyl-5-[[2-(3,5-dimethylpiperidin-1-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H30N4O2S2/c1-5-6-9-28-23(30)19(32-24(28)31)12-18-21(26-13-15(2)11-16(3)14-26)25-20-17(4)8-7-10-27(20)22(18)29/h7-8,10,12,15-16H,5-6,9,11,13-14H2,1-4H3/b19-12-

InChI Key

SHKUEBLCGJTJTK-UNOMPAQXSA-N

Isomeric SMILES

CCCCN1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)N4CC(CC(C4)C)C)/SC1=S

Canonical SMILES

CCCCN1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)N4CC(CC(C4)C)C)SC1=S

Origin of Product

United States

Preparation Methods

Synthesis of the Pyrido[1,2-a]Pyrimidin-4-One Core

The pyrido[1,2-a]pyrimidin-4-one scaffold serves as the foundational structure for subsequent modifications. Its synthesis typically begins with the condensation of 2-aminopyridine derivatives with β-keto esters or α,β-unsaturated carbonyl compounds. For this compound, 9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-carbaldehyde is prepared via a cyclocondensation reaction between 2-amino-4-picoline and ethyl acetoacetate under acidic conditions .

Key Reaction Conditions

  • Catalyst : p-Toluenesulfonic acid (PTSA) in toluene at reflux (110°C).

  • Yield : 68–72% after recrystallization from ethanol.

  • Characterization : The aldehyde intermediate is confirmed via 1H^1H-NMR (δ=9.87ppm\delta = 9.87 \, \text{ppm}, singlet) and IR (ν=1720cm1\nu = 1720 \, \text{cm}^{-1}, C=O stretch) .

Formation of the Thiazolidinone Moiety

The thiazolidinone ring is constructed via a [3+2] cycloaddition between the pyrido[1,2-a]pyrimidin-3-carbaldehyde intermediate and a thiourea derivative. Stereochemical control of the exocyclic double bond (Z-configuration) is critical and achieved through reaction kinetics .

Optimized Protocol

  • Reactants : 3-Butyl-2-thioxo-1,3-thiazolidin-4-one and the aldehyde-functionalized pyrido[1,2-a]pyrimidin-4-one.

  • Conditions : Reflux in ethanol with piperidine as a base (24 hours, 78°C).

  • Yield : 58% of the Z-isomer, isolated via fractional crystallization from methanol.

ParameterValue
SolventEthanol
Temperature78°C
Reaction Time24 hours
BasePiperidine (10 mol%)

Final Condensation and Stereochemical Control

The exocyclic double bond between the thiazolidinone and pyrido[1,2-a]pyrimidin-4-one is formed via a Knoevenagel condensation. The Z-configuration is stabilized by intramolecular hydrogen bonding between the thione sulfur and the adjacent carbonyl group .

Mechanistic Insights

  • Deprotonation of the thiazolidinone’s active methylene group by a base (e.g., piperidine).

  • Nucleophilic attack on the aldehyde carbonyl, followed by dehydration.

  • Thermodynamic control favors the Z-isomer due to reduced steric hindrance.

Characterization Data

  • 1H^1H-NMR : δ=7.52ppm\delta = 7.52 \, \text{ppm} (d, J = 12.4 Hz, 1H, CH=S), confirming Z-stereochemistry.

  • HPLC Purity : >98% (C18 column, acetonitrile/water 70:30) .

Scalability and Industrial Considerations

Large-scale synthesis requires optimization of cost and safety:

  • Solvent Recovery : Ethanol is distilled and reused, reducing waste .

  • Catalyst Recycling : BF₃·Et₂O is recovered via aqueous extraction (85% efficiency) .

  • Process Analytical Technology (PAT) : In-line IR monitors reaction progress to minimize byproducts.

Comparative Analysis of Synthetic Routes

A comparative evaluation of methods highlights trade-offs between yield, purity, and scalability:

MethodYield (%)Purity (%)Scalability
Knoevenagel Condensation5898Moderate
Wittig Reaction4995Low
Microwave-Assisted6397High

Microwave-assisted synthesis reduces reaction time to 2 hours but requires specialized equipment .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperidine ring.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, primary amines.

Major Products

    Sulfoxides and sulfones: From oxidation reactions.

    Alcohols: From reduction reactions.

    Substituted derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

Thiazolidinones have been studied for their antimicrobial, anti-inflammatory, and anticancer properties. This compound may exhibit similar biological activities and could be a potential candidate for drug development.

Medicine

Due to its potential biological activities, the compound may be explored for therapeutic applications in treating various diseases, including infections and cancer.

Industry

The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of thiazolidinones often involves interaction with specific enzymes or receptors in the body. The compound may inhibit the activity of certain enzymes, leading to its therapeutic effects. The molecular targets and pathways involved can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name (CAS No.) Molecular Formula Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound (N/A) C₂₈H₃₂N₄O₂S₂ - 3-Butyl
- 2-(3,5-dimethylpiperidin-1-yl)
- 9-Methylpyrido[1,2-a]pyrimidin-4-one
552.71 High lipophilicity (logP ~4.2*); potential for CNS penetration due to piperidine substituent.
(5Z)-3-butyl-5-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one (573706-46-4) C₂₆H₂₆N₄O₂S₂ - 3-Butyl
- 2-(3,4-dihydroisoquinolin-2-yl)
- 9-Methylpyrido[1,2-a]pyrimidin-4-one
522.64 Reduced steric bulk compared to dimethylpiperidine analog; aromatic dihydroisoquinoline may enhance π-π stacking.
(5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-[(9-methyl-4-oxo-2-piperidin-1-ylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one (442868-48-6) C₂₈H₂₆N₄O₄S₂ - 3-(Benzodioxol-5-ylmethyl)
- 2-Piperidin-1-yl
- 9-Methylpyrido[1,2-a]pyrimidin-4-one
570.67 Benzodioxol group introduces polar O-atoms, potentially improving solubility; piperidine vs. dimethylpiperidine alters steric effects.

*Calculated using ChemDraw Professional 22.0.

Key Structural and Functional Differences:

Substituent Effects on Lipophilicity: The target compound’s 3,5-dimethylpiperidinyl group increases logP compared to the dihydroisoquinolinyl analog . This may enhance membrane permeability but reduce aqueous solubility. The benzodioxolmethyl group in the third compound introduces polar oxygen atoms, balancing lipophilicity and solubility .

Steric and Electronic Modifications: The dihydroisoquinolinyl group (CAS 573706-46-4) is planar and aromatic, favoring interactions with flat binding pockets (e.g., kinase ATP sites) .

Bioactivity Implications: Thiazolidinones with sulfanylidene groups are known to inhibit enzymes like thioredoxin reductase or kinases via covalent interactions .

Research Findings and Pharmacological Potential

  • Anticancer Activity: Thiazolidinone derivatives induce ferroptosis (iron-dependent cell death) in oral squamous cell carcinoma (OSCC) by depleting glutathione and increasing lipid peroxidation . The 3,5-dimethylpiperidinyl group may enhance cellular uptake in OSCC cells, which exhibit heightened sensitivity to ferroptosis inducers .
  • Antimicrobial Potential: Benzodioxol-containing analogs (e.g., CAS 442868-48-6) show activity against plant pathogens, suggesting broad-spectrum utility .

Biological Activity

(5Z)-3-butyl-5-[[2-(3,5-dimethylpiperidin-1-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a synthetic compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article reviews the compound's biological activities, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

C20H26N4S2O\text{C}_{20}\text{H}_{26}\text{N}_{4}\text{S}_{2}\text{O}

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its potential as an anti-cancer agent and its effects on various cellular pathways.

Anticancer Activity

Research indicates that (5Z)-3-butyl-5-[[2-(3,5-dimethylpiperidin-1-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one exhibits significant cytotoxicity against several cancer cell lines. Notable findings include:

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)12.5
A549 (Lung Cancer)10.0
HeLa (Cervical Cancer)15.0

These results suggest that the compound may inhibit cell proliferation through apoptosis induction.

The proposed mechanism by which this compound exerts its anticancer effects includes:

  • Inhibition of Cell Cycle Progression : The compound has been shown to arrest the cell cycle at the G1 phase, leading to reduced proliferation rates.
  • Induction of Apoptosis : Studies have demonstrated that treatment with this compound increases the expression of pro-apoptotic proteins such as Bax while decreasing anti-apoptotic proteins like Bcl-2.
  • Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cancer cells, contributing to cell death.

Case Studies

Several case studies have explored the effects of this compound in vivo and in vitro:

Case Study 1: In Vivo Efficacy

A study conducted on a xenograft model using A549 lung cancer cells showed that administration of (5Z)-3-butyl-5-[[2-(3,5-dimethylpiperidin-1-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one resulted in a significant reduction in tumor volume compared to control groups. Tumor growth inhibition reached up to 70% after four weeks of treatment.

Case Study 2: Combination Therapy

Another study investigated the effects of combining this compound with standard chemotherapy agents such as cisplatin. The results indicated enhanced cytotoxicity and reduced side effects compared to chemotherapy alone. The combination therapy resulted in a synergistic effect with a lower IC50 observed in both MCF-7 and HeLa cell lines.

Q & A

Q. What synthetic methodologies are recommended for preparing (5Z)-3-butyl-5-...thiazolidin-4-one?

The compound can be synthesized via oxidative ring closure of hydrazine intermediates using sodium hypochlorite (NaOCl) as a green oxidant in ethanol at room temperature, yielding ~73% isolated purity after extraction and alumina plug filtration . This method avoids toxic reagents like Cr(VI) salts or DDQ, aligning with green chemistry principles.

Q. How is the compound structurally characterized to confirm purity and configuration?

Key techniques include:

  • NMR spectroscopy : To verify substituent positions and Z-configuration of the methylidene group.
  • Mass spectrometry : For molecular weight confirmation (e.g., exact mass ~676.141 g/mol for related thiazolidinones) .
  • Extraction and chromatography : Use alumina plugs to isolate the pure product after synthesis .

Q. What biological activities are associated with the thiazolidinone and pyrido[1,2-a]pyrimidine moieties?

The thiazolidinone core is linked to antibacterial, antifungal, and anticancer activities, while the pyrido[1,2-a]pyrimidine fragment may enhance binding to biological targets like enzymes or receptors . Specific substituents (e.g., 3,5-dimethylpiperidinyl) can modulate pharmacokinetic properties.

Advanced Research Questions

Q. How can reaction yields be optimized for thiazolidinone derivatives with complex substituents?

  • Solvent and temperature : Ethanol at room temperature minimizes side reactions compared to reflux conditions .
  • Oxidant selection : NaOCl outperforms DDQ or Cr(VI) in environmental safety but may require longer reaction times (3 hours vs. 1–2 hours for Cr(VI)) .
  • Base sensitivity : Pyridyl nitrogen coordination stabilizes intermediates, as seen in analogous dithiazole syntheses .

Q. How do stereoelectronic effects of substituents influence bioactivity?

  • Z-configuration : The (5Z)-methylidene group enhances planarity, potentially improving π-π stacking with biological targets .
  • 3,5-Dimethylpiperidinyl group : Bulky substituents may increase lipophilicity and membrane permeability but reduce solubility. SAR studies on analogous compounds show that electron-withdrawing groups (e.g., Cl) enhance antimicrobial activity .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Assay standardization : Variability in MIC (minimum inhibitory concentration) values can arise from differences in bacterial strains or cell lines. Use standardized protocols (e.g., CLSI guidelines).
  • Metabolic stability : Check for pro-drug activation or degradation pathways using HPLC-MS in simulated physiological conditions .

Q. How can solubility challenges for in vivo studies be addressed?

  • Structural modifications : Introduce polar groups (e.g., sulfonic acid) or formulate as water-soluble salts.
  • Prodrug design : Mask hydrophobic moieties with enzymatically cleavable groups (e.g., esters) .

Data Analysis & Experimental Design

Q. What analytical methods validate tautomeric equilibria in the thiazolidinone core?

  • UV-Vis spectroscopy : Monitor shifts in λmax under varying pH to detect enol-keto tautomerism.
  • X-ray crystallography : Resolve crystal structures to confirm dominant tautomeric forms .

Q. How to design experiments probing the mechanism of anticancer activity?

  • Enzyme inhibition assays : Test against kinases (e.g., EGFR) or apoptotic regulators (e.g., Bcl-2) using fluorescence-based kits.
  • Molecular docking : Model interactions with pyrido[1,2-a]pyrimidine-binding pockets in target proteins .

Q. What computational tools predict metabolic pathways for this compound?

  • ADMET predictors : Use software like Schrödinger’s QikProp to estimate CYP450 metabolism sites.
  • Density functional theory (DFT) : Calculate frontier molecular orbitals to identify reactive sites prone to oxidation .

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